molecular formula C13H8BrNO B1380011 2-Bromo-6-phenoxybenzonitrile CAS No. 1365271-93-7

2-Bromo-6-phenoxybenzonitrile

Cat. No.: B1380011
CAS No.: 1365271-93-7
M. Wt: 274.11 g/mol
InChI Key: ALIYNKFWPSXARU-UHFFFAOYSA-N
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Description

2-Bromo-6-phenoxybenzonitrile is an organic compound with the molecular formula C13H8BrNO and a molecular weight of 274.11 g/mol . It is characterized by the presence of a bromine atom, a phenoxy group, and a nitrile group attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-phenoxybenzonitrile typically involves the bromination of 6-phenoxybenzonitrile. One common method includes the reaction of 6-phenoxybenzonitrile with bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-phenoxybenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-phenoxybenzonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-phenoxybenzonitrile involves its ability to undergo various chemical transformations. The bromine atom and phenoxy group provide sites for nucleophilic and electrophilic reactions, respectively. These reactions can lead to the formation of new chemical bonds and the synthesis of complex molecules. The nitrile group can also participate in reactions, such as hydrolysis, to form carboxylic acids .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-phenoxybenzonitrile
  • 2-Bromo-5-phenoxybenzonitrile
  • 2-Bromo-3-phenoxybenzonitrile

Uniqueness

2-Bromo-6-phenoxybenzonitrile is unique due to the specific positioning of the bromine and phenoxy groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

2-bromo-6-phenoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIYNKFWPSXARU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=CC=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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